rac 5-Phosphono Norvaline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac 5-Phosphono Norvaline Hydrochloride: is a potent and selective NMDA receptor antagonist. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of rac 5-Phosphono Norvaline Hydrochloride can be achieved through multiple synthetic routes. One common method involves the reaction of diethyl 2-acetamido-2-(3-(diethoxyphosphoryl)propyl)malonate with hydrogen chloride under heating conditions . The yield of this reaction is approximately 74%

Análisis De Reacciones Químicas

rac 5-Phosphono Norvaline Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.

Substitution: Substitution reactions are possible, especially involving the amino and phosphono groups.

Common reagents used in these reactions include hydrogen chloride for synthesis and various oxidizing or reducing agents depending on the desired reaction . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

rac 5-Phosphono Norvaline Hydrochloride is widely used in scientific research due to its role as an NMDA receptor antagonist. Its applications include:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in studies involving NMDA receptors, which are crucial for synaptic plasticity and memory function.

Medicine: Investigated for its potential anticonvulsant properties and its role in neurological research.

Industry: Limited industrial applications due to its primary use in research.

Mecanismo De Acción

The compound exerts its effects by selectively antagonizing NMDA receptors. NMDA receptors are a type of glutamate receptor that play a key role in synaptic plasticity and memory function. By inhibiting these receptors, rac 5-Phosphono Norvaline Hydrochloride can modulate neural activity and has potential anticonvulsant effects .

Comparación Con Compuestos Similares

rac 5-Phosphono Norvaline Hydrochloride can be compared to other NMDA receptor antagonists such as:

AP5 (2-Amino-5-phosphonopentanoic acid): Another NMDA receptor antagonist with similar properties.

MK-801 (Dizocilpine): A non-competitive NMDA receptor antagonist with potent effects.

Ketamine: A well-known NMDA receptor antagonist used in both research and clinical settings.

This compound is unique due to its specific structure and selective antagonism of NMDA receptors .

Actividad Biológica

rac 5-Phosphono Norvaline Hydrochloride is a synthetic compound that has garnered attention in the field of neuroscience due to its role as a selective antagonist of N-Methyl-D-Aspartate (NMDA) receptors. These receptors are critical for various neurological processes, including synaptic plasticity and memory function. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.

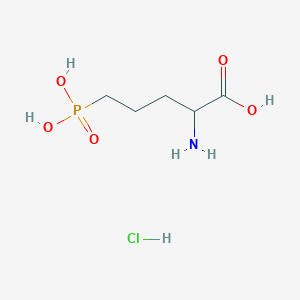

Chemical Structure:

this compound is characterized by a phosphonate group attached to a norvaline backbone. Its chemical formula is C7H14ClNO4P, with a molecular weight of 227.62 g/mol.

Mechanism of Action:

The primary mechanism through which this compound exerts its biological effects is by selectively antagonizing NMDA receptors. NMDA receptors are ionotropic glutamate receptors that mediate synaptic transmission in the central nervous system. By inhibiting these receptors, this compound can modulate neural activity, potentially offering anticonvulsant properties and influencing neuroprotective pathways .

NMDA Receptor Antagonism

Research indicates that this compound effectively blocks NMDA receptor activity, which is crucial for preventing excitotoxicity—a pathological process associated with various neurodegenerative diseases. Studies have demonstrated that this compound can reduce neuronal damage in models of excitotoxicity.

Case Studies

-

Neuroprotective Effects:

A study explored the neuroprotective effects of this compound in models of ischemia. The results showed that treatment with this compound significantly reduced neuronal death and improved functional recovery post-injury. -

Anticonvulsant Properties:

Another investigation assessed the anticonvulsant properties of this compound in animal models of epilepsy. The findings suggested that it effectively reduced seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy management. -

Synaptic Plasticity:

Research focusing on synaptic plasticity revealed that this compound could modulate long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices, further supporting its role in cognitive functions such as learning and memory.

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other known NMDA antagonists:

| Compound | NMDA Antagonism | Anticonvulsant Activity | Neuroprotective Effects |

|---|---|---|---|

| rac 5-Phosphono Norvaline HCl | Yes | Yes | Yes |

| Memantine | Yes | Moderate | Yes |

| Ketamine | Yes | High | Yes |

Propiedades

IUPAC Name |

2-amino-5-phosphonopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P.ClH/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOLQDPGUQFTOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544270 |

Source

|

| Record name | 5-Phosphononorvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-96-0 |

Source

|

| Record name | 5-Phosphononorvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.